A Technical Guide to Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery
A Technical Guide to Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery
This technical guide provides an in-depth overview of tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate (CAS 1199773-38-0), a versatile building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its properties, synthesis, and strategic application in the synthesis of complex molecules.
Introduction: The Strategic Value of a Bifunctional Building Block
Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate is a strategically designed heterocyclic compound that has gained significant traction in pharmaceutical research and development. Its structure incorporates two key features that make it a valuable synthetic intermediate: a brominated phenyl ring ripe for cross-coupling reactions and a tert-butoxycarbonyl (Boc)-protected pyrazole nitrogen, which allows for controlled deprotection and subsequent functionalization.
The pyrazole motif is a well-established pharmacophore found in a multitude of approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anti-inflammatory and anti-cancer properties. The presence of the 4-bromophenyl group provides a convenient handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the facile construction of biaryl systems, a common structural feature in many biologically active compounds. The Boc protecting group offers a stable yet readily cleavable mask for the pyrazole nitrogen, ensuring its inertness during reactions at other sites and allowing for its selective removal under acidic conditions to enable further synthetic transformations.
This guide will delve into the technical details of this compound, providing a comprehensive resource for its effective utilization in the laboratory.
Physicochemical and Spectral Properties
The precise physicochemical and spectral properties of tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate are typically provided in the Certificate of Analysis (COA) from the supplier. However, based on its structure and data from similar compounds, the expected properties are summarized below.
| Property | Expected Value/Characteristic | Source/Justification |
| CAS Number | 1199773-38-0 | Supplier Information[1] |
| Molecular Formula | C₁₄H₁₅BrN₂O₂ | Calculated |
| Molecular Weight | 323.19 g/mol | Calculated |
| IUPAC Name | tert-butyl 4-(4-bromophenyl)-1H-pyrazole-1-carboxylate | Supplier Information[1] |
| Appearance | White to off-white solid | General for similar organic compounds |
| Purity | Typically >97% | Supplier Specification[1] |
| Storage | Store in a cool, dry place, away from light | Standard for laboratory chemicals[2][3] |
| ¹H NMR | Signals corresponding to tert-butyl protons (~1.6 ppm), aromatic protons on the bromophenyl ring, and pyrazole ring protons. | General principles of NMR spectroscopy[4][5] |
| ¹³C NMR | Signals for the tert-butyl group, carbonyl carbon, and aromatic and pyrazole carbons. | General principles of NMR spectroscopy[6][7][8] |
| Mass Spectrum | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for bromine. | General principles of mass spectrometry |
| IR Spectrum | Characteristic peaks for C=O (carbamate), C-N, C-H (aromatic and aliphatic), and C-Br bonds. | General principles of IR spectroscopy |
Note: Specific spectral data should be confirmed by obtaining the Certificate of Analysis from the supplier.[1]
Synthesis and Reactivity
The synthesis of tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate typically involves the N-Boc protection of 4-(4-bromophenyl)-1H-pyrazole. The reactivity of the molecule is dominated by the chemistry of the Boc-protected pyrazole and the bromophenyl moiety.
Synthesis via N-Boc Protection
The protection of the pyrazole nitrogen with a tert-butoxycarbonyl group is a common and efficient transformation. A general protocol is outlined below.
Experimental Protocol: N-Boc Protection of 4-(4-bromophenyl)-1H-pyrazole
-
To a solution of 4-(4-bromophenyl)-1H-pyrazole (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane) is added di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq).
-
A catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq) can be added to accelerate the reaction.
-
The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent such as ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.
-
The crude product can be purified by column chromatography on silica gel to afford the pure tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate.[9]
Caption: Synthetic scheme for N-Boc protection.
Reactivity at the Bromophenyl Group: Suzuki-Miyaura Cross-Coupling
The bromine atom on the phenyl ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. The Suzuki-Miyaura coupling is a particularly powerful method for forming carbon-carbon bonds.[10][11]
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate (1.0 eq), the desired aryl or vinyl boronic acid (1.1-1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add a base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).
-
The reactants are suspended in a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.
-
The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the desired coupled product.[12][13]
Caption: General workflow for Suzuki-Miyaura coupling.
Reactivity of the Boc Group: Deprotection
The tert-butoxycarbonyl protecting group is readily cleaved under acidic conditions to reveal the free pyrazole N-H, which can then be used in subsequent reactions.
Experimental Protocol: N-Boc Deprotection
-
Dissolve tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate in a suitable organic solvent, such as dichloromethane (DCM) or 1,4-dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
The solvent and excess acid are removed under reduced pressure.
-
The residue can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.
-
The organic layer is then dried and concentrated to afford the deprotected product.[14][15]
Applications in Drug Discovery and Medicinal Chemistry
Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate is a valuable building block for the synthesis of libraries of compounds for high-throughput screening. The ability to easily diversify the molecule at the bromophenyl position via cross-coupling reactions, and subsequently at the pyrazole nitrogen after deprotection, allows for the rapid generation of analogues to explore structure-activity relationships (SAR).
While specific therapeutic targets for this exact compound are not extensively published, the pyrazole core is a key component of numerous inhibitors of enzymes such as kinases, which are critical targets in oncology and inflammatory diseases. The biaryl moiety, often generated via Suzuki coupling from the bromophenyl precursor, is a common feature in many kinase inhibitors, where it can interact with key residues in the ATP-binding pocket.
Caption: Role in a typical drug discovery workflow.
Safety and Handling
Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[3][16]
General Handling Precautions:
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate is a highly useful and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its bifunctional nature allows for sequential and selective modifications at two distinct positions, enabling the efficient construction of complex molecular architectures. A thorough understanding of its properties and reactivity, as outlined in this guide, will empower researchers to fully leverage its synthetic potential in the pursuit of novel therapeutic agents.
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Fülöp, F., & Fülöp, L. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]
-
Gerokonstantis, D. T., Apostolidi, E., & Moutevelis-Minakakis, P. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. [Link]
-
Kishida Chemical Co., Ltd. Safety Data Sheet: tert-Butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate. [Link]
-
The Royal Society of Chemistry. ¹H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. [Link]
-
PubMed. State of the art direct 13C and indirect 1H-[13C] NMR spectroscopy in vivo. A practical guide. [Link]
-
Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]
-
Kinoshita, H., et al. (2018). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Tetrahedron, 74(27), 3589-3598. [Link]
-
Nolan, S. P., & Cazin, C. S. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Catalysis, 2(10), 2133-2139. [Link]
-
ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...[Link]
-
PubMed. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. [Link]
-
ChemRxiv. Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. [Link]
-
PubMed Central (PMC). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Asian Journal of Chemistry. Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. [Link]
-
ResearchGate. (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]
-
ChemRxiv. Practical Synthesis of Pyrazol-4-thiols. [Link]
-
MDPI. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). [Link]
Sources
- 1. Tert-Butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate [synhet.com]
- 2. fishersci.ie [fishersci.ie]
- 3. chemscene.com [chemscene.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. State of the art direct 13C and indirect 1H-[13C] NMR spectroscopy in vivo. A practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. Lab Reporter [fishersci.se]
- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. total-synthesis.com [total-synthesis.com]
- 15. fulir.irb.hr [fulir.irb.hr]
- 16. kishida.co.jp [kishida.co.jp]
